![molecular formula C11H16ClNO2 B1378849 3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride CAS No. 1423032-09-0](/img/structure/B1378849.png)
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride” is a compound that belongs to the class of organic compounds known as hybrid peptides . Its empirical formula is C11H16ClNO2 . The compound is used for research purposes .
Physical And Chemical Properties Analysis
The boiling point of “3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride” is not specified . The compound should be stored in a specific condition, although the exact storage condition is not mentioned .Scientific Research Applications
Synthesis and Characterization
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride is involved in various synthesis and characterization processes. For instance, it has been used in the synthesis of N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties. Notably, some of these synthesized compounds showed good antimicrobial activity against specific bacteria and fungi (Mickevičienė et al., 2015). Another study focused on the enantioseparation of three constitutional isomeric 2-(methylphenyl)propanoic acids using countercurrent chromatography, highlighting the significant influence of the methyl group's position on the benzene ring on enantiorecognition (Jin et al., 2020).
Derivatisation and Fluorescence Applications
The compound has been explored for its potential in fluorescence derivatisation of amino acids. For example, 3-(Naphthalen-1-ylamino)propanoic acid was coupled with various amino acids to evaluate its applicability as a fluorescent derivatising agent. The amino acid derivatives displayed strong fluorescence, making them suitable for use in biological assays (Frade et al., 2007).
Preparation of Optically Active Compounds
The preparation of optically active compounds like (2RS,3SR)-2-amino-3-hydroxy-3-phenylpropanoic acid (threo-beta-phenylserine) has been reported, highlighting the importance of this compound in obtaining enantiomerically pure products, crucial in pharmaceutical applications (Shiraiwa et al., 2006).
Functional Modification and Polymeric Applications
Research has also explored the functional modification of polymers through reactions with various amine compounds, including 2-amino-3-(4-hydroxyphenyl) propanoic acid. This modification process has led to polymers with enhanced swelling properties and thermal stability, showcasing the potential for medical applications due to their significant antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Polybenzoxazine Formation and Material Science Applications
Furthermore, 3-(4-Hydroxyphenyl)propanoic acid, also known as phloretic acid, has been explored as a renewable building block for polybenzoxazine formation, providing an eco-friendly alternative to phenol. This approach has opened avenues for a wide range of applications in material science, due to the specific properties imparted to aliphatic –OH bearing molecules or macromolecules by the benzoxazine end-capping molecules (Trejo-Machin et al., 2017).
Safety and Hazards
The compound should be handled under inert gas and protected from moisture . It should be kept cool and protected from sunlight . It’s also recommended to handle it only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn while handling it . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
2-(aminomethyl)-3-(2-methylphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-4-2-3-5-9(8)6-10(7-12)11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXOCNILSQMZDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(CN)C(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-[(2-methylphenyl)methyl]propanoic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


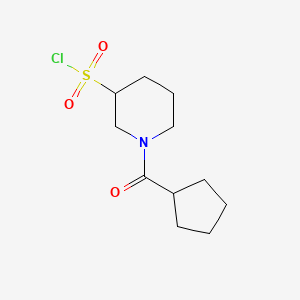
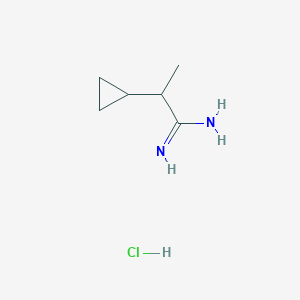

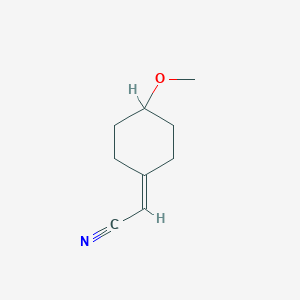
![3-{[Benzyl(methyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1378774.png)
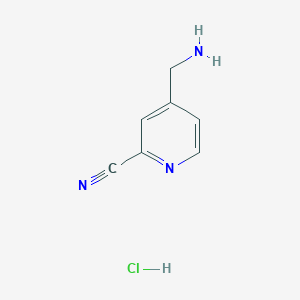
![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
![4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]quinoline](/img/structure/B1378778.png)
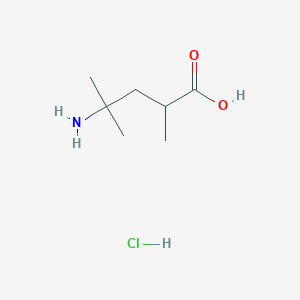
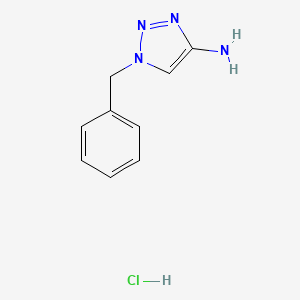
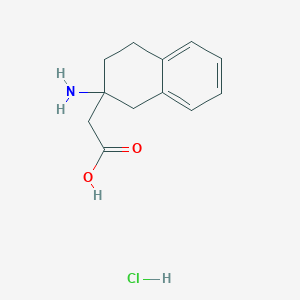
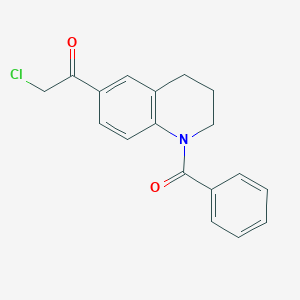
![3-Bromo-8-methoxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B1378789.png)